molecular formula C17H13NO4 B5691401 Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate

Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate

Cat. No.: B5691401
M. Wt: 295.29 g/mol
InChI Key: ZEPWLIRVEXNIJB-UHFFFAOYSA-N
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Description

Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate is an ester derivative featuring a 1,3-dioxoisoindole (phthalimide) core linked to a benzyl group via an acetoxy bridge. This compound is structurally characterized by the phthalimide moiety, known for its electron-withdrawing properties and applications in medicinal chemistry (e.g., as a protecting group or pharmacophore) .

Properties

IUPAC Name

benzyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15(22-11-12-6-2-1-3-7-12)10-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPWLIRVEXNIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352729
Record name benzyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38068-73-4
Record name benzyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate typically involves the reaction of benzyl alcohol with 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new therapeutic agents due to its structural features.

    Industry: Utilized in the production of polymers, dyes, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Properties
Compound Name Core Structure Ester Group Molecular Weight (g/mol) Purity (%) Key Features Reference
Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate 1,3-Dioxoisoindole + acetate Benzyl 309.30 (calculated) N/A High lipophilicity
Methyl 2-(1,3-dioxoisoindol-2-yl)acetate 1,3-Dioxoisoindole + acetate Methyl 233.20 96 Simpler ester; lower molecular weight
Ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate 1,3-Dioxoisoindole + amide/ester Ethyl 368.35 N/A Amide linkage for enhanced stability
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid 1,3-Dioxoisoindole + carboxylic acid N/A 281.25 N/A Acidic group for solubility

Key Observations :

  • Ester vs. Carboxylic Acid : The benzyl ester in the target compound confers greater lipophilicity compared to carboxylic acid derivatives like 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid, which may exhibit higher aqueous solubility .
  • Substituent Effects: Methyl and ethyl esters (e.g., Methyl 2-(1,3-dioxoisoindol-2-yl)acetate) have lower molecular weights and simpler synthesis pathways, as evidenced by their high purity (96%) .

Physicochemical and Toxicological Properties

Table 2: Comparative Physicochemical Data
Property This compound Benzyl Acetate (CAS 140-11-4) 2-(1,2-Benzisoxazol-3-yl)acetic acid
Boiling Point (°C) Not reported 95 Not reported
Water Solubility Low (estimated) <1 g/L Not reported
Acute Oral Toxicity (LD50) Not reported >2000 mg/kg Not reported
Ecological Impact (GHS) H412 (aquatic chronic toxicity) H412 Not classified

Key Observations :

  • The benzyl ester group in both the target compound and simpler benzyl acetate (CAS 140-11-4) contributes to low water solubility and similar ecological hazards (H412 classification) .

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